IWP-3

概要

説明

WNT 生産阻害剤 3 (IWP-3) は、WNT シグナル伝達の低分子阻害剤です。WNT タンパク質は、胚発生、組織恒常性、腫瘍形成において重要な役割を果たす小さな分泌タンパク質です。 This compound は、WNT タンパク質のパルミトイル化に関与する膜結合型 O-アシル転移酵素であるポルキュパインを不活性化し、これが WNT タンパク質のシグナル伝達能と分泌に不可欠です .

科学的研究の応用

IWP-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the WNT signaling pathway, which is involved in various biological processes such as cell proliferation, differentiation, and migration. Inhibiting WNT signaling with this compound can help researchers understand the role of this pathway in diseases like cancer and regenerative medicine .

In biology, this compound is used to promote the differentiation of human embryonic stem cells into cardiomyocytes, which are heart muscle cells. This application is valuable for studying heart development and for potential therapeutic applications in regenerative medicine .

In medicine, this compound is being investigated for its potential to treat diseases characterized by aberrant WNT signaling, such as certain types of cancer. By inhibiting WNT signaling, this compound can reduce tumor growth and proliferation .

作用機序

IWP-3 は、WNT タンパク質のパルミトイル化に関与する膜結合型 O-アシル転移酵素であるポルキュパインを不活性化することで、その効果を発揮します。このパルミトイル化は、WNT タンパク質のシグナル伝達能と分泌に不可欠です。 ポルキュパインを阻害することで、this compound は WNT シグナル伝達を効果的にブロックし、β-カテニンの蓄積と下流の遺伝子転写の減少につながります .

生化学分析

Biochemical Properties

This interaction is crucial as Porcupine is responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion .

Cellular Effects

The effects of IWP-3 on cells are primarily through its influence on the Wnt signaling pathway . By inhibiting Wnt production, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inactivating Porcupine . This inactivation impairs the ability of Wnt proteins to signal and be secreted, thereby disrupting the Wnt pathway .

Metabolic Pathways

準備方法

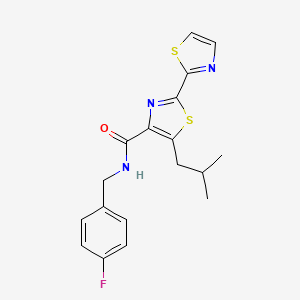

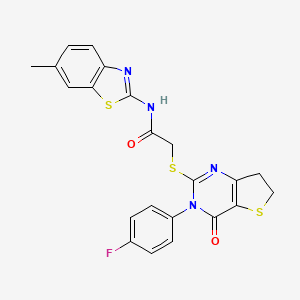

合成経路と反応条件: IWP-3 は、多段階有機合成プロセスを通じて合成できます。重要なステップには、チエノ[3,2-d]ピリミジンコアの形成と、フルオロフェニル基とベンゾチアゾリル基を導入するための後続の官能基化が含まれます。 反応条件には、通常、ジメチルホルムアミド (DMF) やジメチルスルホキシド (DMSO) などの有機溶媒と、カップリング反応のためのパラジウム触媒などの試薬が使用されます .

工業的生産方法: this compound の工業的生産には、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化が必要となる可能性があります。 これには、効率と持続可能性を高めるために、連続フロー反応器とグリーンケミストリーの原則を使用することが含まれる可能性があります .

化学反応の分析

反応の種類: IWP-3 は、フルオロフェニル基やベンゾチアゾリル基などの反応性官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加できます .

一般的な試薬と条件: this compound の合成と修飾に使用される一般的な試薬には、パラジウム触媒、DMF や DMSO などの有機溶媒、炭酸カリウムなどの塩基が含まれます。 反応は通常、不活性雰囲気下で行い、不要な副反応を防ぎます .

主要生成物: This compound を含む反応から生成される主な生成物は、通常、官能基が修飾された誘導体であり、構造活性相関を研究し、化合物の生物活性を最適化するために使用できます .

科学研究への応用

This compound は、特に化学、生物学、医学の分野における科学研究において、幅広い用途を持っています。これは、細胞増殖、分化、移動などのさまざまな生物学的プロセスに関与する WNT シグナル伝達経路の研究に使用されます。 This compound による WNT シグナル伝達の阻害は、研究者がこの経路が癌や再生医療などの疾患における役割を理解するのに役立ちます .

生物学では、this compound は、人間の胚性幹細胞を心筋細胞(心筋細胞)に分化させるために使用されます。 このアプリケーションは、心臓の発達を研究し、再生医療における潜在的な治療的用途のために価値があります .

医学では、this compound は、特定の種類の癌など、異常な WNT シグナル伝達を特徴とする疾患の治療の可能性について調査されています。 WNT シグナル伝達を阻害することで、this compound は腫瘍の増殖と増殖を抑制できます .

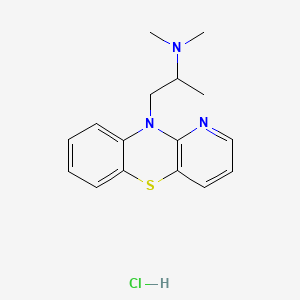

類似化合物との比較

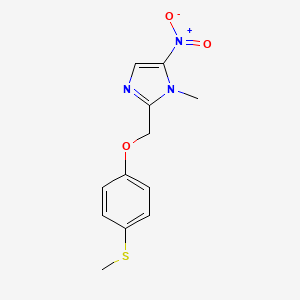

IWP-3 は、WNT シグナル伝達阻害剤として知られる化合物群の一部です。同様の化合物には、IWP-2 や IWP-4 があり、これらもポルキュパインを阻害しますが、化学構造が異なります。IWP-2 は、類似のコア構造を持っていますが、this compound に存在するフルオロフェニル基がありません。 一方、IWP-4 は、this compound と比較して、メトキシ基が追加されています .

This compound の独自性は、IC50 値が 40 nM であるポルキュパインの特異的な阻害にあり、これは WNT シグナル伝達の強力な阻害剤であることを示しています。 この特異性と効力は、this compound を、WNT シグナル伝達経路とそのさまざまな生物学的プロセスや疾患における役割を研究するための貴重なツールにします .

参考文献

特性

IUPAC Name |

2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMHQSDMKWQNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

687561-60-0 | |

| Record name | 687561-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)